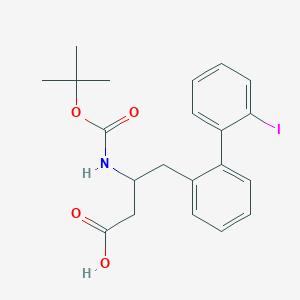

3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric Acid

Description

3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 2'-iodo-2-biphenylyl substituent. This compound is primarily used in peptide synthesis and medicinal chemistry due to its unique structural attributes:

- Boc Protection: The Boc group enhances stability during synthetic procedures, particularly under basic conditions, and is selectively removable via acidic treatment (e.g., trifluoroacetic acid) .

- Iodo-Biphenyl Moiety: The 2'-iodo substituent on the biphenyl ring introduces steric bulk and polarizability, which can influence binding interactions in biological targets or catalytic cross-coupling reactions .

Properties

Molecular Formula |

C21H24INO4 |

|---|---|

Molecular Weight |

481.3 g/mol |

IUPAC Name |

4-[2-(2-iodophenyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C21H24INO4/c1-21(2,3)27-20(26)23-15(13-19(24)25)12-14-8-4-5-9-16(14)17-10-6-7-11-18(17)22/h4-11,15H,12-13H2,1-3H3,(H,23,26)(H,24,25) |

InChI Key |

AMZLCMITKDEEPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC=CC=C2I)CC(=O)O |

Origin of Product |

United States |

Biological Activity

3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric acid is a compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

- Chemical Formula : C₁₄H₁₈I₁N₁O₂

- Molecular Weight : 353.20 g/mol

- Structure : The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances stability and solubility, facilitating its use in various chemical reactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play critical roles in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against metabolic disorders.

- Protein Interactions : The compound can interact with various proteins, influencing their activity and stability. This property is essential for understanding its role in biochemical pathways.

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting:

- Metabolic Disorders : Its structural features allow for modifications that enhance bioactivity and specificity towards metabolic enzymes.

- Neurological Disorders : Research indicates potential applications in developing drugs for conditions such as Alzheimer's disease, where modulation of specific protein interactions is crucial.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound effectively inhibited the enzyme acetylcholinesterase (AChE), which is involved in neurotransmitter regulation. The compound exhibited a half-maximal inhibitory concentration (IC50) of 50 µM, indicating significant potential for developing treatments for cognitive disorders.

Case Study 2: Protein Interaction Studies

In another investigation, the compound was used to probe the interactions between specific proteins involved in metabolic pathways. Techniques such as surface plasmon resonance (SPR) revealed that it binds with high affinity to target proteins, suggesting a mechanism for its biological activity.

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Findings :

- Iodine vs. Bromine: Iodo derivatives exhibit enhanced reactivity in cross-coupling reactions (e.g., Ullmann, Sonogashira) due to iodine’s superior leaving-group ability. However, bromine is more cost-effective and widely used in medicinal chemistry .

Protecting Group Variations

Key Findings :

- Boc vs. Fmoc: Boc offers stability in basic environments, making it ideal for orthogonal protection strategies. Fmoc is preferred in SPPS due to its ease of removal under non-acidic conditions .

Backbone and Aromatic Modifications

Key Findings :

- Biphenyl vs. Pyridyl : Biphenyl groups enhance hydrophobic interactions, while pyridyl moieties improve water solubility and metal coordination .

Q & A

Q. What are the critical steps for synthesizing 3-(Boc-amino)-4-(2'-iodo-2-biphenylyl)butyric Acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves: (i) Boc protection of the amino group to prevent unwanted side reactions. (ii) Suzuki-Miyaura coupling to introduce the 2'-iodo-2-biphenylyl moiety, using Pd catalysts and optimized base/solvent systems (e.g., DMF/Na2CO3 at 80°C). (iii) Acid hydrolysis to deprotect the Boc group while preserving the iodinated aromatic system.

- Key considerations : Temperature control during coupling minimizes aryl iodide decomposition, while solvent polarity affects reaction rates .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of:

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization).

- NMR (¹H/¹³C): Key signals include the Boc tert-butyl group (~1.4 ppm in ¹H NMR) and aromatic protons from the biphenyl system (7.0–8.0 ppm).

- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight (calculated for C21H23INO4: ~528.28 g/mol) .

Advanced Research Questions

Q. What strategies address low yields in the iodinated biphenyl coupling step, and how do steric/electronic effects influence regioselectivity?

- Methodology :

- Steric hindrance : Use bulky ligands (e.g., SPhos) to enhance coupling efficiency with ortho-substituted iodobiphenyls.

- Electronic effects : Electron-withdrawing groups (e.g., iodo) slow oxidative addition; adjust Pd catalyst loading (2–5 mol%) and use microwave-assisted heating for faster kinetics.

- Contradiction analysis : Conflicting yield reports may arise from trace moisture (degas solvents) or iodide oxidation; monitor via TLC with UV visualization .

Q. How does the 2'-iodo substituent impact biological activity compared to halogenated analogs (e.g., Br or F)?

- Methodology :

- Structure-activity relationship (SAR) studies : Compare IC50 values against targets (e.g., proteases or GPCRs) using radiolabeled binding assays.

- Computational modeling : Perform DFT calculations to evaluate iodine’s van der Waals interactions vs. halogen bonding in brominated analogs (e.g., 3-(Boc-amino)-4-(5-bromo-2-fluorophenyl)butyric Acid ).

- Data interpretation : Higher lipophilicity from iodine may enhance membrane permeability but reduce solubility; balance via salt formation (e.g., sodium or TEA salts) .

Q. What are the challenges in characterizing degradation products under acidic Boc deprotection conditions?

- Methodology :

- Stability studies : Use LC-MS to identify byproducts (e.g., aryl iodide cleavage or racemization).

- Acid selection : Compare TFA (stronger, faster deprotection) vs. HCl (milder, less side reactions).

- Controlled experiments : Degrade the compound at 25°C/40°C to simulate storage conditions and quantify stability via Arrhenius kinetics .

Data Contradiction & Mechanistic Analysis

Q. How to resolve discrepancies in reported biological activities of analogs with varying aromatic substituents?

- Methodology :

- Assay standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor assays) and buffer conditions (pH 7.4, 1% DMSO).

- Meta-analysis : Compare datasets from PubChem or ChEMBL for structural analogs (e.g., Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid ).

- Hypothesis testing : If iodine’s size disrupts target binding vs. bromine, use SPR to measure binding kinetics .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.